![molecular formula C10H15ClN2O B2962550 N-[3-(Methylaminomethyl)phenyl]acetamide;hydrochloride CAS No. 2375269-62-6](/img/structure/B2962550.png)
N-[3-(Methylaminomethyl)phenyl]acetamide;hydrochloride
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Overview
Description
N-[3-(Methylaminomethyl)phenyl]acetamide;hydrochloride is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and industrial applications. It is known for its unique structure, which includes a phenyl ring substituted with a methylaminomethyl group and an acetamide moiety, combined with a hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Methylaminomethyl)phenyl]acetamide;hydrochloride typically involves the reaction of 3-(methylaminomethyl)aniline with acetic anhydride in the presence of a suitable base. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(Methylaminomethyl)phenyl]acetamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or halogens for halogenation.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
N-[3-(Methylaminomethyl)phenyl]acetamide hydrochloride has diverse applications across various scientific disciplines, including chemistry, biology, medicine, and industry. Its utility stems from its role as an intermediate in synthesizing various organic compounds and its potential interactions with biological molecules.
Scientific Research Applications
Chemistry
- As a synthetic intermediate N-[3-(Methylaminomethyl)phenyl]acetamide hydrochloride is utilized in the synthesis of a range of organic compounds. The synthesis typically involves reacting 3-(methylaminomethyl)aniline with acetic anhydride in the presence of a suitable base, followed by treatment with hydrochloric acid. Industrial production methods may optimize this route for yield and purity, potentially using continuous flow reactors and automated systems to enhance efficiency and scalability.
- Formation of derivatives This compound can be modified through oxidation to form N-oxide derivatives, reduction to corresponding amines, or substitution to create nitro or halogenated derivatives of the phenyl ring.
Biology
- Biochemical pathways The compound is investigated for its potential role in biochemical pathways and interactions with biological molecules. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects, though detailed studies are required to elucidate the exact molecular mechanisms involved.
Medicine
- Therapeutic potential N-[3-(Methylaminomethyl)phenyl]acetamide hydrochloride is explored for its therapeutic potential, particularly in developing new drugs.
- Anticonvulsant activity N-phenylacetamide derivatives are investigated as potential new antiepileptic drugs (AEDs) . These compounds are designed as analogs of pyrrolidine-2,5-dione derivatives, which have shown high anticonvulsant activity in animal models of epilepsy .
Industry
- Specialty chemicals and materials It is utilized in producing specialty chemicals and materials. Examples include its use as a starting point for useful compounds like biologicals, leather softeners, and textile resins .
Related Compounds Research
- Benzimidazoles: Properly substituted benzimidazoles, closely related compounds, are identified as a new class of NAPRT modulators . Structure-activity relationship studies of benzimidazoles have identified compounds that inhibit or activate NAPRT activity, suggesting potential applications in metabolic regulation .
- Phenylacetamides: Twenty-two new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have been synthesized and evaluated for their anticonvulsant activity in animal models of epilepsy .
- Triazole Derivatives: Structure–activity relationship studies led to multiple inhibitors having ≥10-fold higher inhibitory activity than previously characterized compounds .
Mechanism of Action
The mechanism of action of N-[3-(Methylaminomethyl)phenyl]acetamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
N-(3-Dimethylaminopropyl)methacrylamide: Similar in structure but with a methacrylamide group instead of an acetamide group.
N-(3-(Dimethylamino)propyl)methacrylamide: Another related compound with a dimethylamino group.
Uniqueness
N-[3-(Methylaminomethyl)phenyl]acetamide;hydrochloride is unique due to its specific substitution pattern on the phenyl ring and the presence of both a methylaminomethyl group and an acetamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Biological Activity
N-[3-(Methylaminomethyl)phenyl]acetamide;hydrochloride, a compound belonging to the class of phenylmethylamines, has garnered attention for its diverse biological activities. This article synthesizes current research findings, including pharmacological actions, mechanisms of action, and relevant case studies.
This compound is characterized by its amide functional group and a phenyl ring substituted with a methylaminomethyl group. The compound's structure can be represented as follows:
Nitric Oxide Production
One of the primary biological activities of this compound is its role as an inhibitor of nitric oxide synthase (NOS) . It produces nitric oxide (NO), which is crucial for various physiological processes, including:
- Vasodilation : NO mediates vascular smooth muscle relaxation through a cGMP-mediated signaling pathway, promoting blood flow and reducing blood pressure .
- Inflammation : The compound enhances the synthesis of pro-inflammatory mediators such as IL-6 and IL-8, implicating it in inflammatory responses .
Antimicrobial Activity
Research indicates that this compound exhibits significant antibacterial properties . In vitro studies have shown its effectiveness against various bacterial strains, with an EC50 value that suggests potent activity compared to existing antibiotics . For instance, the compound demonstrated a minimum inhibitory concentration (MIC) that was notably lower than that of traditional treatments.
The mechanism underlying the biological activity of this compound involves:
- Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) : This inhibition is linked to potential applications in diabetes management, as PTP1B plays a role in insulin signaling . Docking studies have revealed key interactions with amino acids in the binding site of PTP1B.
- Cell Membrane Disruption : Scanning electron microscopy (SEM) studies have shown that the compound can disrupt bacterial cell membranes, leading to cell lysis and death .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Efficacy Study : A study evaluated its antibacterial activity against Xanthomonas oryzae, revealing an EC50 value significantly lower than standard treatments. SEM analysis confirmed that the compound caused morphological changes indicative of cell membrane damage .
- PTP1B Inhibition : Another investigation focused on its design as a PTP1B inhibitor, reporting an IC50 value of 4.48 µM for one derivative, underscoring its potential in diabetes therapy .
- Pharmacokinetic Profile : Studies assessing the pharmacokinetics of related compounds suggest favorable absorption and distribution profiles, which could enhance therapeutic efficacy .
Summary Table of Biological Activities
Properties
IUPAC Name |
N-[3-(methylaminomethyl)phenyl]acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.ClH/c1-8(13)12-10-5-3-4-9(6-10)7-11-2;/h3-6,11H,7H2,1-2H3,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSNMXAWTQAPKIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)CNC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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